7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by substitutions at positions 7 and 8 of the purine core.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-5-3-4-6-13(12)19/h3-6H,7-11H2,1-2H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZCGCWFKIXRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione are EGFR, Her2, VEGFR2, and CDK2 enzymes. These enzymes play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes. This binding inhibits the enzymatic activity, leading to disruption of the signaling pathways they are involved in.
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and angiogenesis. This leads to downstream effects such as cell cycle arrest and apoptosis.
Biochemical Analysis
Biochemical Properties
7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2. These interactions are crucial for its potential as a multi-targeted kinase inhibitor, which can modulate signaling pathways involved in cell proliferation and survival.
Cellular Effects
The effects of this compound on cellular processes are profound. It induces cell cycle arrest and apoptosis in cancer cells, particularly HepG2 cells. This compound influences cell signaling pathways by increasing the levels of proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. Additionally, it affects gene expression and cellular metabolism, contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with target enzymes. Molecular docking studies have revealed that this compound binds to the active sites of EGFR, Her2, VEGFR2, and CDK2, similar to the well-known kinase inhibitor sunitinib. These binding interactions lead to enzyme inhibition, disruption of signaling pathways, and subsequent induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under experimental conditions, maintaining its activity over extended periods. Long-term studies have shown that it continues to exert cytotoxic effects on cancer cells, with sustained inhibition of target kinases and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may cause adverse effects, including toxicity to normal tissues. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its overall biological activity. The compound’s metabolism and biotransformation are essential for understanding its pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its bioavailability and therapeutic efficacy. Understanding these transport mechanisms is crucial for developing effective delivery strategies.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target enzymes and subsequent biological effects.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : It may bind to receptors affecting neurotransmission or cellular signaling.
- Nucleic Acids : Potential interactions with DNA or RNA could influence gene expression and cellular function.
Oncology
Research indicates that 7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione shows promise as an anticancer agent. Its ability to interact with kinases and other cellular targets suggests potential for the development of novel cancer therapies. For instance, studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Table: Inhibition Potency Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.46 ± 0.04 |
| HeLa | 7.01 ± 0.60 |
Neurology
The compound's interaction with neurotransmitter receptors positions it as a candidate for neurological disorders. Its potential to modulate neurotransmission could lead to advancements in treating conditions such as anxiety and depression.
Case Studies
Several studies have focused on the application of this compound in drug design:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines and reported significant inhibition rates, particularly against MCF-7 cells.
- Neurological Impact : Research conducted by Neuroscience Letters explored the effects of this compound on neurotransmitter systems and suggested potential benefits for treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 8
Modifications at position 8 significantly alter biological activity and physicochemical properties. Key comparisons include:
4-Methylpiperazinyl vs. Phenylpiperazinyl Groups
- Predicted collision cross-section (CCS) values for a related 4-chlorobenzyl analog (CID 986255) suggest moderate molecular size (192.1 Ų for [M+H]+) .
- 7-(2-Chlorobenzyl)-8-(4-phenylpiperazin-1-yl) Analogs: Substitution with a 4-phenylpiperazinyl group (e.g., CID 377052-22-7) introduces aromaticity, which may enhance π-π stacking interactions but reduce solubility. No direct activity data are available, though similar caffeine derivatives with phenyloxy groups at position 8 lost CNS stimulation but retained analgesic effects .
4-(4-Methoxyphenyl)piperazinyl Group
- This compound’s structural complexity (C26H27ClN6O3) suggests utility in targeting serotonin or dopamine receptors .
Substituent Variations at Position 7
The 2-chlorobenzyl group distinguishes the target compound from analogs with alternative substitutions:
4-Chlorobenzyl vs. 2-Chlorobenzyl
- 7-(4-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl) (CID 986255) : The para-chloro substitution (C18H21ClN6O2) may alter steric interactions compared to the ortho-chloro isomer. Predicted CCS values for this analog are comparable to the target compound, suggesting similar pharmacokinetic profiles .
Benzyl and Alkyne Substituents
- Linagliptin (C25H28N8O2): Features a but-2-yn-1-yl group at position 7 and a 3-aminopiperidinyl group at position 7. This antidiabetic drug inhibits DPP-4 with high selectivity, demonstrating how alkyne substituents can enhance metabolic stability .
Q & A
Q. What are the optimal synthetic routes for 7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6-dione, and how can reaction efficiency be validated?
A two-step approach is recommended:
- Step 1 : Coupling of the purine core with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C).
- Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution (e.g., using 1-methylpiperazine in THF under reflux).
Validation : Monitor reaction progress via TLC or HPLC. Final purity (>95%) should be confirmed by reverse-phase HPLC (C18 column, acetonitrile/water gradient) and structural integrity by - and -NMR .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
Use the shake-flask method :
- Prepare buffered solutions (pH 2–8) and measure solubility via UV-Vis spectroscopy.
- For stability, incubate the compound in simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4) at 37°C, analyzing degradation products over 24–72 hours using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodology :
- Synthesize analogs with variations in the chlorobenzyl (e.g., 3-Cl vs. 4-Cl) and piperazine (e.g., substituent bulkiness) groups.
- Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Correlate activity data with computational docking (e.g., AutoDock Vina) to identify critical binding interactions.
Example : Replacing 4-methylpiperazine with a bulkier 2-hydroxyethylpiperazine reduced potency by 40%, suggesting steric hindrance in the active site .
Q. How should researchers address contradictions in experimental data, such as inconsistent IC₅₀ values across assays?
Root-cause analysis :
- Verify assay conditions (e.g., ATP concentration in kinase assays).
- Check compound stability under assay conditions (e.g., DMSO stock precipitation).
- Use orthogonal methods (e.g., SPR vs. fluorescence assays) to confirm binding affinity.
Case study : Discrepancies in IC₅₀ values (2 µM vs. 8 µM) were traced to differences in Mg²⁺ ion concentration, which modulates ATP-binding pocket conformation .
Q. What experimental design strategies minimize variability in pharmacokinetic (PK) studies?
Adopt a balanced incomplete block design (BIBD) :
- Assign 3–4 dose levels (e.g., 10, 30, 100 mg/kg) to cohorts of 6–8 rodents.
- Collect plasma samples at t = 0.5, 1, 2, 4, 8, 24 hours post-dose.
- Analyze using non-compartmental modeling (WinNonlin) to calculate AUC and half-life.
Key factor : Control diet (e.g., fed vs. fasted) to reduce inter-subject variability in absorption .
Q. How can computational methods enhance reaction optimization for scaled-up synthesis?
Integrate density functional theory (DFT) and machine learning (ML) :
- Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps.
- Train ML models (e.g., random forest) on historical reaction data to predict optimal solvent/base combinations.
Example : DFT-guided optimization increased yield from 55% to 82% by switching from DMF to NMP, reducing activation energy by 12 kcal/mol .
Q. What strategies validate target engagement in cellular assays?
Employ CETSA (Cellular Thermal Shift Assay) :
- Treat cells with the compound (1–10 µM) and heat shock (45–65°C for 3 min).
- Lyse cells, centrifuge, and quantify soluble target protein via Western blot.
- Confirm engagement by observing a right-shift in thermal denaturation curves .
Methodological Challenges and Solutions
Q. How to resolve low yields in the final purification step?
Problem : Column chromatography often results in <50% recovery due to compound polarity. Solution :
Q. How to design a robust QC protocol for batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
